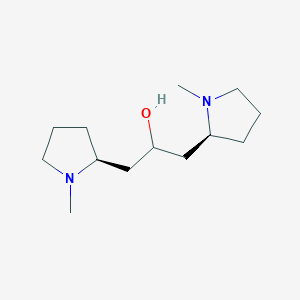
Dihydrocuscohygrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrocuscohygrine is a natural product found in Erythroxylum glaucum, Erythroxylum monogynum, and Erythroxylum cataractarum with data available.
科学的研究の応用
1. Influence on Metabolic and Inflammatory Processes
Dihydromyricetin, a compound related to Dihydrocuscohygrine, has been observed to improve glucose and lipid metabolism, and exert anti-inflammatory effects in nonalcoholic fatty liver disease patients. This was demonstrated in a randomized controlled trial where Dihydromyricetin significantly decreased serum levels of various metabolic markers and inflammatory mediators, suggesting its potential for therapeutic use in metabolic and inflammatory disorders (Chen et al., 2015).
2. Energy Storage and Release Applications
In the context of sustainable energy solutions, research has been conducted on dihydrogen production from the dehydrogenation reaction of ammonia borane, a safer solid source of H2. Although not directly related to Dihydrocuscohygrine, this research highlights the potential of molecular compounds in facilitating the storage and release of energy, which is a crucial aspect of sustainable energy development (Mboyi et al., 2021).
3. Contributions to Anticancer Drug Design
Dihydrofolate reductase (DHFR) is a target for antibacterial, antifungal, and anti-malarial treatments, and increasingly, for anticancer drugs. Research in this field includes the study of DHFR inhibitors, their synthesis, and potential anticancer activity, underlining the importance of molecular research in advancing cancer treatment (Wróbel & Drozdowska, 2019).
4. Advancements in Ecohydrology and Plant-Water Relations
In ecohydrology, understanding the interactions between vegetation and hydrologic flows is crucial. Research in this field, focusing on plant-water relations, contributes significantly to our knowledge of how ecosystems function, with implications for managing water resources and preserving biodiversity (Asbjornsen et al., 2011).
特性
製品名 |
Dihydrocuscohygrine |
|---|---|
分子式 |
C13H26N2O |
分子量 |
226.36 g/mol |
IUPAC名 |
1,3-bis[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C13H26N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-13,16H,3-10H2,1-2H3/t11-,12-/m0/s1 |
InChIキー |
UOJNOOLFFFFKNA-RYUDHWBXSA-N |
異性体SMILES |
CN1CCC[C@H]1CC(C[C@@H]2CCCN2C)O |
正規SMILES |
CN1CCCC1CC(CC2CCCN2C)O |
同義語 |
(+)-dihydrocuscohygrine dihydrocuscohygrine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



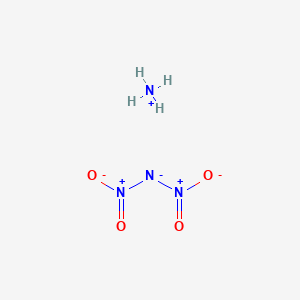
![(3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid](/img/structure/B1247723.png)
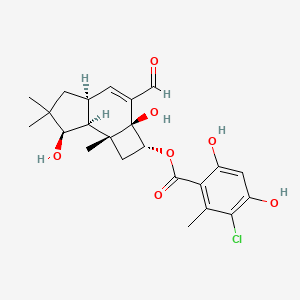
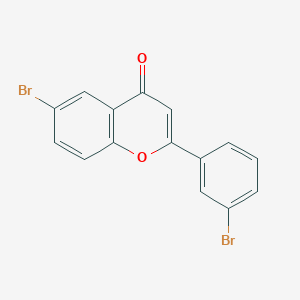
![6-[4-(6-Fluoro-1,2-benzisoxazole-3-yl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247729.png)
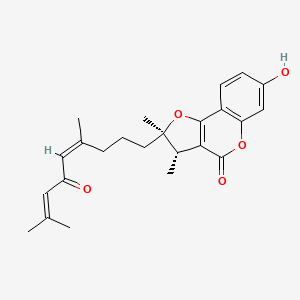
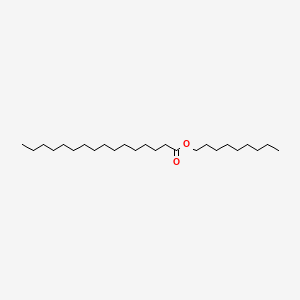
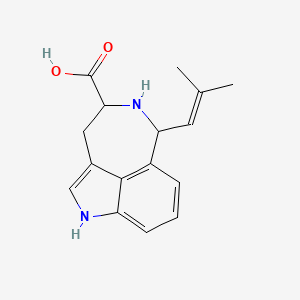

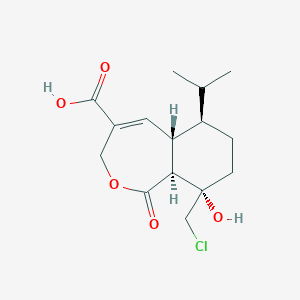
![6-[4-(4-Fluorobenzoyl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247741.png)
![4-(3-Hexyl-2-oxo-2,3-dihydro-imidazol-1-yl)-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide](/img/structure/B1247742.png)
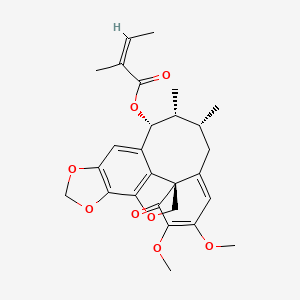
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B1247745.png)